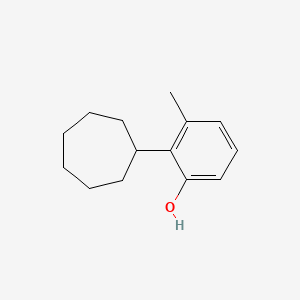
2-Cycloheptyl-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cycloheptyl-3-methylphenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a cycloheptyl group and a methyl group attached to the phenol ring, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptyl-3-methylphenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated phenol, reacts with a cycloheptyl group under basic conditions . The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The process might include steps like purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cycloheptyl-3-methylphenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form cycloheptyl-3-methylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation: Quinones.
Reduction: Cycloheptyl-3-methylcyclohexanol.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2-Cycloheptyl-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 2-Cycloheptyl-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound may act on enzymes or receptors, modulating their activity and leading to physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylphenol (m-Cresol): Similar in structure but lacks the cycloheptyl group.
2-Cycloheptylphenol: Similar but without the methyl group.
2-Methylphenol (o-Cresol): Similar but with the methyl group in a different position.
Uniqueness
2-Cycloheptyl-3-methylphenol is unique due to the presence of both the cycloheptyl and methyl groups on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
828288-73-9 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-cycloheptyl-3-methylphenol |
InChI |
InChI=1S/C14H20O/c1-11-7-6-10-13(15)14(11)12-8-4-2-3-5-9-12/h6-7,10,12,15H,2-5,8-9H2,1H3 |
Clé InChI |
FCJJXTQOMSWXHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O)C2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


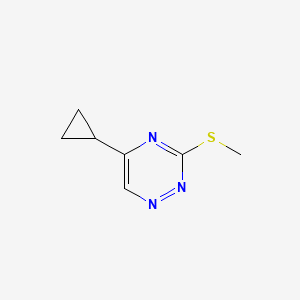
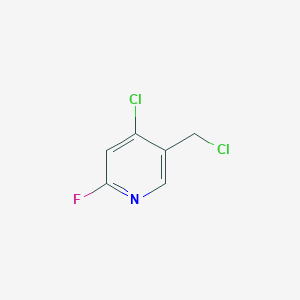

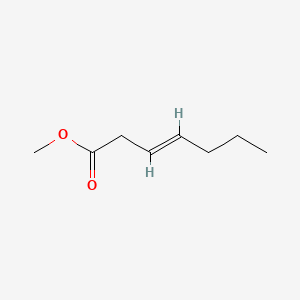

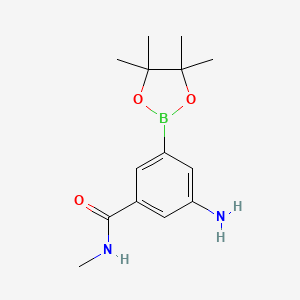
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
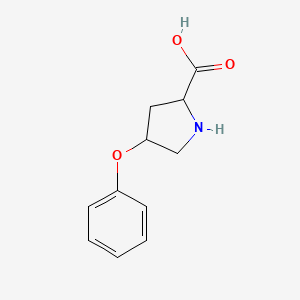
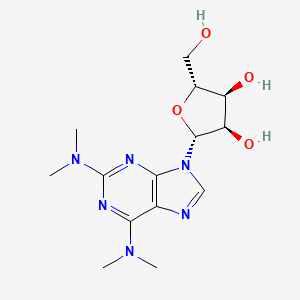
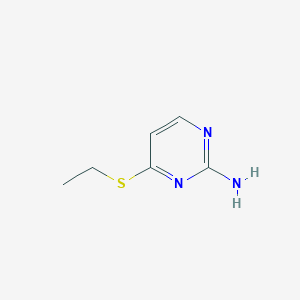
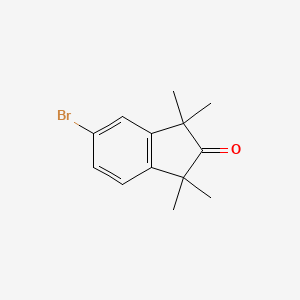
![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)

